molecular formula C20H19Cl2N3OS B2394617 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride CAS No. 1184969-71-8

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride

Cat. No. B2394617
CAS RN: 1184969-71-8
M. Wt: 420.35
InChI Key: KVVDGWUKQYMXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H19Cl2N3OS and its molecular weight is 420.35. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuraminidase Inhibition

Neuraminidase (NA) inhibitors play a crucial role in treating influenza infections. The compound has been studied for its NA inhibitory activity . Specifically, compounds F8, F26, and F32 demonstrated potent inhibitory effects against NA. Molecular docking studies revealed that compound F26 interacts favorably with oseltamivir binding sites, suggesting its potential as an NA inhibitor agent.

Tubulin Inhibition

Tubulin inhibitors are essential for cancer treatment. While there isn’t direct evidence for this compound’s tubulin inhibition, exploring its effects on microtubule dynamics could be valuable. Investigating its binding affinity to tubulin and its impact on cell division could provide insights into its antiproliferative properties .

Antimicrobial Activity

(Z)-5-Benzylidene-3-(5-heptadecyl-1,3,4-thiadiazol-2-yl) imino thiazolidin-4-one derivatives (similar to the compound ) were evaluated for antimicrobial activity against bacterial strains (E. coli, S. aureus) and fungal species (A. flavus and C. albicans) . While this specific compound wasn’t tested, its structural features suggest potential antimicrobial effects.

Antiviral Applications Beyond Influenza

Given its NA inhibitory activity, exploring its effects on other viruses (beyond influenza) could be worthwhile. Investigate its potential against emerging viruses like H7N9 and H10N8 .

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS.ClH/c21-16-9-5-4-8-15(16)19(25)23-20-22-17-10-11-24(13-18(17)26-20)12-14-6-2-1-3-7-14;/h1-9H,10-13H2,(H,22,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDGWUKQYMXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride

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